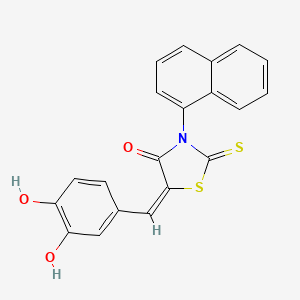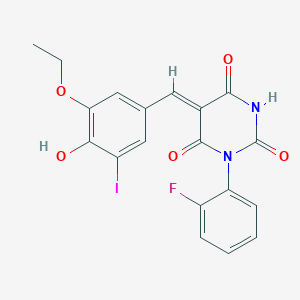![molecular formula C19H11ClFNO4 B5909457 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one, also known as CNFP, is a synthetic compound that has been widely used in scientific research. CNFP is a member of the chalcone family, which is a group of organic compounds that have been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, which is a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in lab experiments is its wide range of biological activities. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been found to have anticancer, anti-inflammatory, and antimicrobial properties, which makes it a useful tool for studying these processes. However, one limitation of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. One area of research could be the development of more efficient synthesis methods for 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. Another area of research could be the investigation of the specific molecular targets of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. Additionally, further studies could be conducted to determine the safety and toxicity of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in vivo. Finally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one could be further explored as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one involves the condensation of 2-chloro-4-nitroacetophenone with 4-fluorobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting chalcone intermediate is then cyclized using an acid catalyst such as hydrochloric acid to form 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been extensively used in scientific research due to its various biological activities. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO4/c20-17-11-14(22(24)25)5-8-16(17)19-10-7-15(26-19)6-9-18(23)12-1-3-13(21)4-2-12/h1-11H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFMEXSLBRCOFZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5909397.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)
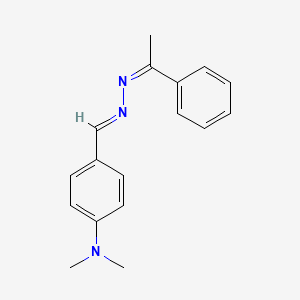
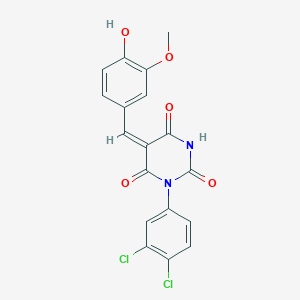
![4-methoxybenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5909418.png)

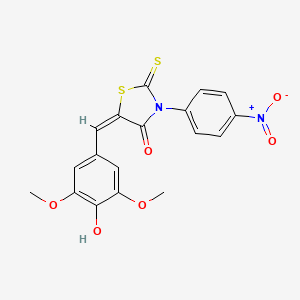
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
